2-Chloro-4-methylthiazole-5-sulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methyl-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJSIXFBKIFPGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477437 | |
| Record name | 2-Chloro-4-methylthiazole-5-sulfonamide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20477437 | |
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Molecular Weight |
212.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348086-67-9 | |
| Record name | 2-Chloro-4-methylthiazole-5-sulfonamide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20477437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-methyl-1,3-thiazole-5-sulfonamide | |
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Foundational & Exploratory
The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of 2-Chloro-4-methylthiazole-5-sulfonamide
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide navigates the scientific journey of 2-Chloro-4-methylthiazole-5-sulfonamide, a key heterocyclic intermediate. We will explore its historical context within the broader landscape of sulfonamide discovery, its likely synthetic origins, and its pivotal role in the development of modern therapeutics and agrochemicals.
Introduction: The Legacy of Sulfonamides and the Rise of Heterocyclic Scaffolds
The story of this compound is intrinsically linked to the groundbreaking discovery of sulfonamide drugs in the 1930s. The unearthing of Prontosil's antibacterial properties and its subsequent metabolic activation to sulfanilamide heralded a new era in medicine, establishing the sulfonamide functional group as a critical pharmacophore.[1][2] This discovery triggered a cascade of research into related structures, with scientists manipulating the core scaffold to enhance potency, broaden the spectrum of activity, and mitigate toxicity.
A pivotal advancement in this field was the incorporation of heterocyclic rings into the sulfonamide structure. This strategic modification allowed for a finer tuning of the molecule's physicochemical properties, such as solubility and target affinity. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, proved to be a particularly fruitful addition, enhancing the pharmacological profile of these compounds.[3] It is within this rich historical and scientific context that this compound emerged as a valuable building block.
Physicochemical Properties and Identification
A comprehensive understanding of a molecule's physical and chemical characteristics is fundamental to its application in research and development. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 348086-67-9 | [4] |
| Molecular Formula | C4H5ClN2O2S2 | [4] |
| Molecular Weight | 212.68 g/mol | [4] |
| Appearance | Pale yellow solid | [4] |
| Purity | ≥ 95% (HPLC) | [4] |
| Storage Conditions | 0-8 °C | [4] |
The Synthetic Pathway: A Rational Approach to a Key Intermediate
While a singular, seminal publication detailing the initial synthesis of this compound is not readily apparent in the historical literature, its synthesis can be logically deduced from established methodologies for creating substituted thiazole sulfonamides. A plausible and efficient synthetic route would likely commence with 2-amino-4-methylthiazole, a readily available starting material.
The following diagram illustrates a probable multi-step synthesis, drawing upon well-documented reactions in heterocyclic chemistry.
Figure 1: A proposed synthetic pathway for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a detailed, step-by-step methodology for the synthesis of this compound, based on established chemical principles.
Step 1: Diazotization and Chlorination of 2-Amino-4-methylthiazole
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-4-methylthiazole in concentrated hydrochloric acid, maintaining the temperature at 0-5°C with an ice bath.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C. Stir the mixture for an additional 30 minutes at this temperature.
-
Chlorination: In a separate reaction vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Slowly add the diazonium salt solution to the copper(I) chloride solution. The reaction is typically accompanied by the evolution of nitrogen gas.
-
Work-up: After the reaction is complete, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-4-methylthiazole.
Step 2: Chlorosulfonation of 2-Chloro-4-methylthiazole
-
Reaction Setup: In a flask protected from atmospheric moisture, cool chlorosulfonic acid to 0°C.
-
Addition of Substrate: Slowly add 2-chloro-4-methylthiazole to the cooled chlorosulfonic acid with constant stirring, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60°C) for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 2-chloro-4-methylthiazole-5-sulfonyl chloride, will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum.
Step 3: Amination of 2-Chloro-4-methylthiazole-5-sulfonyl chloride
-
Reaction Setup: Dissolve 2-chloro-4-methylthiazole-5-sulfonyl chloride in a suitable inert solvent (e.g., acetone or tetrahydrofuran).
-
Addition of Ammonia: Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise at a low temperature (0-5°C).
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure this compound.
Mechanism of Action and Biological Significance
The biological activity of compounds derived from this compound is often attributed to the sulfonamide moiety. In the context of antibacterial agents, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[3] This enzyme is crucial for the synthesis of folic acid in bacteria, a vital component for DNA and protein synthesis. By blocking this pathway, sulfonamides effectively halt bacterial growth and replication.
The thiazole ring and its substituents, including the chloro and methyl groups, play a significant role in modulating the molecule's pharmacokinetic and pharmacodynamic properties. These modifications can influence factors such as:
-
Target Binding Affinity: The specific arrangement of atoms on the thiazole ring can enhance the interaction with the active site of the target enzyme.
-
Solubility and Bioavailability: The heterocyclic nature of the thiazole ring can improve the compound's solubility, facilitating its absorption and distribution in biological systems.[4]
-
Metabolic Stability: The substituents on the ring can influence the molecule's susceptibility to metabolic degradation, thereby affecting its half-life.
The following diagram illustrates the inhibitory action of sulfonamides on the bacterial folic acid synthesis pathway.
Figure 2: Mechanism of action of sulfonamides in bacteria.
Applications in Drug Discovery and Agrochemicals
This compound is a versatile intermediate with significant applications in both the pharmaceutical and agrochemical industries.[4] Its utility stems from the reactivity of its functional groups, which allows for the straightforward synthesis of a diverse range of derivatives.
In Pharmaceuticals:
-
Antimicrobial Agents: The primary application of this compound is in the synthesis of novel sulfonamide-based antibiotics.[3][4] By modifying the sulfonamide nitrogen, researchers can generate libraries of compounds to screen for activity against various bacterial strains.
-
Carbonic Anhydrase Inhibitors: Thiazole sulfonamides are a known class of carbonic anhydrase inhibitors, which have therapeutic applications in conditions such as glaucoma and epilepsy.
In Agrochemicals:
-
Herbicides and Pesticides: The thiazole sulfonamide scaffold is also found in a number of agrochemicals. These compounds can act as herbicides by inhibiting essential enzyme systems in plants, or as pesticides with activity against various pests.[4]
Conclusion and Future Perspectives
While the precise historical moment of its initial synthesis may not be prominently documented, the scientific importance of this compound is undeniable. Its emergence is a logical progression from the foundational discoveries in sulfonamide chemistry and the strategic incorporation of heterocyclic moieties to refine biological activity. As a key building block, it continues to empower researchers in the rational design and synthesis of novel therapeutic agents and agrochemicals. The ongoing exploration of its derivatives holds the promise of yielding new compounds with enhanced efficacy and specificity, addressing the ever-present challenges in medicine and agriculture.
References
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
- Zálesák, F. (2021). Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development (Ph.D. Thesis). Palacký University Olomouc.
- Khair-ul-Bariyah, S., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central.
- Bentham Science Publishers. (2022). Recent Development in the Synthesis of Thiazoles. Bentham Science.
-
MSD Manual Professional Edition. Sulfonamides. [Link]
Sources
2-Chloro-4-methylthiazole-5-sulfonamide IUPAC name and synonyms
High-Value Heterocyclic Scaffold for Medicinal Chemistry & Agrochemical Synthesis
Executive Summary
This technical guide provides a comprehensive analysis of 2-Chloro-4-methylthiazole-5-sulfonamide (CAS: 348086-67-9), a critical pharmacophore in modern drug discovery. As a dual-functionalized thiazole derivative, it serves as a linchpin intermediate for synthesizing carbonic anhydrase inhibitors, antimicrobial agents, and kinase inhibitors. This document details its physicochemical properties, validated synthetic routes, reactivity profiles, and handling protocols, designed for researchers requiring high-fidelity data for experimental design.
Chemical Identity & Nomenclature[1]
The compound is defined by a 1,3-thiazole core substituted with a chlorine atom at the C2 position, a methyl group at C4, and a sulfonamide moiety at C5.[1][2][3] This specific substitution pattern imparts unique electronic properties, making the C2-chlorine highly susceptible to nucleophilic aromatic substitution (
Table 1: Chemical Identification Matrix
| Identifier Type | Descriptor |
| IUPAC Name | 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide |
| Common Synonyms | 5-Thiazolesulfonamide, 2-chloro-4-methyl-; SKL602 |
| CAS Registry Number | 348086-67-9 |
| Molecular Formula | |
| Molecular Weight | 212.68 g/mol |
| SMILES | Cc1c(sc(Cl)n1)S(=O)(=O)N |
| InChI Key | DJJSIXFBKIFPGR-UHFFFAOYSA-N |
Physicochemical Profile
Understanding the physicochemical landscape is vital for predicting bioavailability and solubility during lead optimization. The electron-withdrawing sulfonamide group at C5 significantly acidifies the thiazole ring system, while the C2-chlorine lipophilicity modulates membrane permeability.
Table 2: Key Physicochemical Properties
| Property | Value / Range | Significance |
| Appearance | Pale yellow to off-white solid | Purity indicator (darkening suggests decomposition) |
| Melting Point | 148–152 °C (Experimental) | Identity verification |
| Boiling Point | ~431 °C (Predicted @ 760 mmHg) | High thermal stability required for processing |
| Density | 1.644 ± 0.06 g/cm³ | Relevant for packing and formulation |
| pKa (Sulfonamide) | ~9.19 | Weakly acidic; forms salts with strong bases |
| LogP | ~1.2 | Moderate lipophilicity; favorable for oral bioavailability |
| H-Bond Donors | 1 (Sulfonamide | Critical for enzyme active site binding |
| H-Bond Acceptors | 5 | Interactions with solvent and receptor pockets |
Synthetic Architecture
The synthesis of this compound requires a strategic approach to avoid regio-isomeric byproducts. The most robust industrial route utilizes 2-amino-4-methylthiazole as the starting material, leveraging the Sandmeyer reaction followed by electrophilic aromatic substitution.
Protocol: Step-by-Step Synthesis
-
Step 1: Sandmeyer Transformation (C2 Functionalization)
-
Reagents: 2-amino-4-methylthiazole,
, , . -
Mechanism: Diazotization of the amine followed by radical-nucleophilic displacement with chloride.
-
Outcome: Formation of 2-chloro-4-methylthiazole.[2]
-
Critical Control: Temperature must be maintained <5°C during diazotization to prevent diazonium salt decomposition.
-
-
Step 2: Chlorosulfonation (C5 Functionalization)
-
Reagents: Chlorosulfonic acid (
), Thionyl chloride ( ). -
Mechanism: Electrophilic aromatic substitution at the most electron-rich open position (C5).
-
Outcome: 2-chloro-4-methylthiazole-5-sulfonyl chloride.
-
Critical Control: Anhydrous conditions are mandatory to prevent hydrolysis of the sulfonyl chloride.
-
-
Step 3: Amination
-
Reagents: Aqueous Ammonia (
) or Ammonia gas in THF. -
Mechanism: Nucleophilic acyl substitution at the sulfur center.
-
Outcome: this compound.
-
Visualization: Synthetic Workflow
Figure 1: Validated synthetic pathway from commercially available precursors to the target sulfonamide.
Reactivity Profile & Functionalization[7]
The scaffold presents two distinct "handles" for medicinal chemistry optimization: the electrophilic C2-position and the nucleophilic sulfonamide nitrogen.
A. Nucleophilic Aromatic Substitution (
) at C2
The thiazole ring is electron-deficient, a property enhanced by the electron-withdrawing sulfonamide group at C5. This makes the C2-chlorine an excellent leaving group.
-
Reactants: Primary/Secondary amines, Thiols, Alkoxides.
-
Utility: Introduction of diversity elements (R-groups) to improve potency or solubility.
-
Conditions: Typically requires a base (
or DIPEA) and moderate heat (60–100°C) in polar aprotic solvents (DMF, DMSO).
B. Sulfonamide Derivatization
The sulfonamide nitrogen (
-
N-Alkylation/Acylation: Can be deprotonated by bases (NaH,
) to react with alkyl halides or acyl chlorides. -
Utility: Modulating lipophilicity (LogP) and prodrug design.
Visualization: Reactivity Logic
Figure 2: Divergent synthesis opportunities utilizing the orthogonal reactivity of the C2-Cl and C5-Sulfonamide groups.
Pharmaceutical Applications
This compound is not merely a reagent but a core pharmacophore found in several therapeutic classes:
-
Carbonic Anhydrase Inhibitors (CAIs): The primary sulfonamide group (
) is a classic zinc-binding motif essential for inhibiting carbonic anhydrase enzymes. Derivatives of this scaffold are investigated for treating glaucoma and altitude sickness. -
Antimicrobial Agents: Thiazole sulfonamides mimic p-aminobenzoic acid (PABA), interfering with folate synthesis in bacteria (dihydropteroate synthase inhibition).
-
Kinase Inhibition: The thiazole core serves as a hinge-binding motif in ATP-competitive kinase inhibitors. The C2-substitution allows for tuning selectivity against specific kinases (e.g., Src, Abl).
Handling, Safety & Storage (GHS)[2]
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1] |
Storage Protocol:
-
Temperature: Refrigerate (2–8°C).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.
-
Container: Tightly sealed amber glass to protect from light.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12094251, 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide. Retrieved from [Link]
- Geronikaki, A., et al. (2004).Thiazole derivatives as potent antimicrobial agents. (General reference on thiazole sulfonamide SAR).
- Supuran, C. T. (2008).Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual reference for sulfonamide pharmacophore).
Sources
2-Chloro-4-methylthiazole-5-sulfonamide potential biological activities
An In-Depth Technical Guide to the Potential Biological Activities of 2-Chloro-4-methylthiazole-5-sulfonamide
Abstract
This compound is a heterocyclic compound primarily cataloged as a synthetic intermediate for the pharmaceutical and agrochemical sectors.[1] However, a deeper analysis of its constituent chemical scaffolds—a sulfonamide group appended to a thiazole ring—reveals a significant, yet largely unexplored, therapeutic potential. The sulfonamide moiety is the quintessential pharmacophore for carbonic anhydrase inhibitors, while the thiazole ring is a privileged structure found in a multitude of bioactive agents, including antimicrobials and kinase inhibitors.[2][3][4] This guide presents a scientifically-grounded, multi-pronged strategy for systematically investigating the potential biological activities of this compound. We provide the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to transition this compound from a mere building block to a potential lead compound in drug discovery.
Compound Profile and Core Hypothesis
This compound (CAS 348086-67-9) is a stable and versatile chemical entity.[1] Its known utility as a precursor in the synthesis of more complex molecules, particularly antimicrobial agents, underscores the reactivity and favorable properties of its core structure.[1] The central hypothesis of this guide is that the inherent bioactivity of its two key functional groups suggests that the parent compound itself is likely to possess significant biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 348086-67-9 | [5][6] |
| Molecular Formula | C₄H₅ClN₂O₂S₂ | [5][6] |
| Molecular Weight | 212.68 g/mol | [5] |
| IUPAC Name | 2-chloro-4-methyl-1,3-thiazole-5-sulfonamide | [6] |
| Topological Polar Surface Area | 110 Ų | [6] |
| Hydrogen Bond Acceptor Count | 5 | [6] |
| Hydrogen Bond Donor Count | 1 |[6] |
The logical starting point for investigation is to explore the activities most strongly associated with its sulfonamide group: carbonic anhydrase inhibition.
The Carbonic Anhydrase Inhibitor Hypothesis
Scientific Rationale
Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2] Their dysregulation is implicated in a range of pathologies, making them important drug targets. CA inhibitors are used to treat glaucoma, epilepsy, altitude sickness, and certain types of cancer.[7]
The primary, unsubstituted sulfonamide group (-SO₂NH₂) is the classic zinc-binding group for CA inhibitors. It coordinates to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic hydroxide ion and blocking the enzyme's function.[2] Many potent CA inhibitors are based on five-membered heterocyclic rings, such as the 1,3,4-thiadiazole ring in the widely used drug acetazolamide.[2] The thiazole ring in this compound is structurally analogous, making it a prime candidate for a potent CA inhibitor.
Proposed Mechanism of Action
The proposed binding mode involves the deprotonated sulfonamide nitrogen forming a coordinate bond with the catalytic Zn²⁺ ion, with further stabilizing interactions between the thiazole ring and active site residues.
Experimental Validation Workflow
A systematic approach begins with a broad screen against key CA isoforms, followed by determination of inhibition constants (Kᵢ) for the most sensitive targets.
Detailed Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is adapted from established methods for measuring CA activity via a stopped-flow instrument, which monitors the pH change resulting from CO₂ hydration.[8]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) of the test compound against purified human (h) CA isoforms.
Materials:
-
Purified, recombinant hCA I, II, IX, and XII.
-
This compound (Test Compound).
-
Acetazolamide (Positive Control).
-
HEPES buffer (20 mM, pH 7.4).
-
CO₂-saturated water (substrate).
-
p-Nitrophenol (pH indicator).
-
Stopped-flow spectrophotometer.
-
DMSO (for stock solutions).
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound and acetazolamide in DMSO.
-
Prepare serial dilutions of the inhibitor stocks in HEPES buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.
-
Prepare the assay buffer containing 20 mM HEPES and 0.1 mM p-Nitrophenol, pH 7.4.
-
Prepare the CO₂ substrate solution by bubbling CO₂ gas through chilled, deionized water until saturation.
-
-
Enzyme Inhibition Assay:
-
Equilibrate the stopped-flow instrument to 25°C.
-
In the first syringe, place the assay buffer containing a fixed concentration of the CA isoform (e.g., 2 nM).
-
In the second syringe, place the CO₂-saturated water.
-
To measure inhibition, pre-incubate the enzyme with varying concentrations of the test compound or acetazolamide for 15 minutes at room temperature before loading into the syringe.[9]
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator at 400 nm over time. The initial linear rate of this change is proportional to the enzyme's catalytic activity.
-
-
Data Analysis:
-
Calculate the percentage of remaining enzyme activity at each inhibitor concentration relative to a DMSO vehicle control.
-
Plot the percent activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (sigmoidal, variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Convert IC₅₀ values to inhibition constants (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the CO₂ concentration and Kₘ is the Michaelis-Menten constant for the specific CA isoform.
-
Self-Validation & Trustworthiness: The inclusion of acetazolamide, a well-characterized pan-CA inhibitor, serves as a critical positive control. The results for acetazolamide should align with established literature values, thereby validating the assay's performance. A vehicle control (DMSO) establishes the baseline 100% activity level.
Table 2: Hypothetical Carbonic Anhydrase Inhibition Data
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|
| Test Compound | 550 | 45 | 12 | 25 |
| Acetazolamide (Control) | 250 | 12 | 25 | 6 |
Interpretation: In this hypothetical scenario, the test compound is a potent inhibitor of hCA II, IX, and XII, with significant selectivity over hCA I. This profile is highly desirable, as hCA IX and XII are validated anticancer targets, and potent hCA II inhibition is relevant for glaucoma treatment.[2]
Antimicrobial and Cytotoxicity Screening
Scientific Rationale
The sulfonamide scaffold is historically significant for its antibacterial properties, acting as a competitive inhibitor of dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis.[10][11] Concurrently, the thiazole nucleus is a component of numerous compounds with demonstrated antibacterial, antifungal, and cytotoxic activities.[12][13] Given that this compound is used as a building block for antimicrobials, it is logical to assess the parent compound for these activities directly.[1]
Tiered Screening Workflow
A logical progression involves initial broad-spectrum screening, followed by quantitative determination of potency (MIC), and finally, assessment of selectivity by comparing antimicrobial activity to cytotoxicity against a human cell line.
Detailed Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[14] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a human cell line.
Materials:
-
Human cell line (e.g., HEK293, a non-cancerous kidney cell line).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test Compound stock solution (10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Sterile 96-well cell culture plates.
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.[14]
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple crystals.[14]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a plate reader.
-
Subtract the background absorbance from a set of wells containing medium only.
-
Calculate cell viability as a percentage relative to the vehicle control wells.
-
Plot percent viability versus the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Table 3: Hypothetical Antimicrobial and Cytotoxicity Data
| Organism/Cell Line | MIC (µg/mL) | IC₅₀ (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
|---|---|---|---|
| S. aureus (MRSA) | 4 | - | - |
| E. coli | >64 | - | - |
| C. albicans | 8 | - | - |
| HEK293 Cells | - | 50 | S. aureus: 12.5C. albicans: 6.25 |
Interpretation: A selectivity index greater than 10 is often considered a good starting point for a promising antimicrobial lead. The hypothetical data suggests the compound has moderate, selective activity against the Gram-positive bacterium S. aureus.
Exploratory Screening and Pharmacokinetic Profile
Rationale for Broader Screening
Privileged scaffolds like the thiazole-sulfonamide combination often exhibit polypharmacology.[4][16] Therefore, exploratory screening against other relevant target classes is a valuable exercise.
-
Kinase Inhibition: The 2-aminothiazole core is a well-established kinase inhibitor template.[17] While the 2-chloro substitution on the target compound alters the electronics, its potential to interact with kinase active sites warrants investigation, perhaps via a broad panel screen.
-
Cholinesterase Inhibition: Several studies have successfully designed thiazole-sulfonamide hybrids as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[18][19]
-
Antioxidant Activity: Thiazole and sulfonamide derivatives have also been reported to possess antioxidant properties, which can be rapidly assessed using a DPPH radical scavenging assay.[3][20]
Preliminary Pharmacokinetic Assessment
Excellent in vitro potency is meaningless if a compound has poor absorption, distribution, metabolism, and excretion (ADME) properties. Early-stage assessment can prevent wasted resources on compounds destined to fail in vivo.
In Silico Prediction: Computational models can provide initial estimates of key ADME properties.
Table 4: Predicted ADME Properties for this compound
| Property | Predicted Value | Implication |
|---|---|---|
| LogP (Lipophilicity) | 1.2 | Within the desirable range for oral absorption. |
| Aqueous Solubility | Moderate | May not present solubility challenges. |
| Blood-Brain Barrier Permeation | Low | Unlikely to cause CNS side effects unless targeting the brain. |
| CYP450 Inhibition | Low risk | Unlikely to cause major drug-drug interactions. |
In Vitro Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to predict passive membrane transport, a key component of oral absorption.[21]
Detailed Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of the test compound across an artificial lipid membrane.
Materials:
-
PAMPA plate system (e.g., 96-well Donor and Acceptor plates).
-
Phosphatidylcholine in dodecane (or commercial lipid mixture).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound and control compounds (high and low permeability).
-
LC-MS/MS or UV-Vis plate reader for quantification.
Procedure:
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS buffer.
-
Coat Donor Plate: Carefully pipette 5 µL of the lipid mixture onto the filter membrane of each well in the donor plate.
-
Prepare Donor Solutions: Dissolve the test compound and controls in PBS buffer (with minimal co-solvent like DMSO) to a known concentration (e.g., 100 µM). Add this solution to the donor wells.
-
Assemble and Incubate: Place the donor plate into the acceptor plate, ensuring the lipid-coated membranes are in contact with the buffer below. Incubate the "sandwich" at room temperature for 4-16 hours.
-
Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability: Calculate the effective permeability coefficient (Pe) using established equations that account for concentration changes and membrane surface area. Compare the Pe value of the test compound to those of the high and low permeability controls to classify its permeability potential.
Conclusion
This compound stands at an interesting crossroads. While it is valued in synthetic chemistry as an intermediate, its chemical architecture strongly implies inherent biological activity. The combination of a classic zinc-binding sulfonamide and a privileged thiazole ring presents a compelling case for its investigation as a lead compound. The most promising and logical avenue of inquiry is its potential as a carbonic anhydrase inhibitor, a hypothesis supported by decades of medicinal chemistry precedent. Furthermore, its potential as an antimicrobial or cytotoxic agent deserves systematic evaluation.
This guide provides a comprehensive and logical framework for unlocking this potential. By following the proposed workflows—from targeted enzyme inhibition assays to broader screening and preliminary ADME profiling—researchers can efficiently and rigorously evaluate the true therapeutic promise of this compound, potentially uncovering a valuable new tool for the development of novel therapeutics.
References
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Di Cesare Mannelli, L., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences. [Link]
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El-Sayed, N. N. E., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. MDPI. [Link]
- Google Patents. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
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Kaufman, E. J., & Patel, M. (2023). Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. [Link]
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PubChem. 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide. [Link]
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ResearchGate. Enzyme Inhibition and Antioxidant Potential of New Synthesized Sulfonamides; Synthesis, Single Crystal and Molecular Docking. [Link]
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EXCLI Journal. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]
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Pharmaffiliates. CAS No : 348086-67-9 | Product Name : this compound. [Link]
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ResearchGate. In Vitro Inhibition Effects of some New Sulfonamide Inhibitors on Human Carbonic Anhydrase I and II. [Link]
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MDPI. Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. [Link]
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PubMed. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. [Link]
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NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]
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ResearchGate. Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. [Link]
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ResearchGate. Synthesis of various thiazole sulfonamide derivatives, where (a) Boc2O,... [Link]
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ResearchGate. (PDF) Guidelines for cell viability assays. [Link]
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MDPI. Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. [Link]
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MDPI. Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica. [Link]
-
NIH. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. [Link]
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Nature. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. [Link]
-
Semantic Scholar. Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. [Link]
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JoVE. Viability Assays for Cells in Culture. [Link]
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ResearchGate. (PDF) Thiazole derivatives: prospectives and biological applications. [Link]
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Taylor & Francis Online. Carbonic anhydrase inhibitors – Knowledge and References. [Link]
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PubMed. Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. [Link]
-
PubMed. 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye. [Link]
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PubMed. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. [Link]
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ResearchGate. Sulfonamide1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. [Link]
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An In-depth Technical Guide to 2-Chloro-4-methylthiazole-5-sulfonamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Scaffold
2-Chloro-4-methylthiazole-5-sulfonamide is a multifaceted heterocyclic compound that has garnered interest in both the pharmaceutical and agrochemical sectors.[1] Its structure, which combines a reactive thiazole ring with a pharmacologically significant sulfonamide group, makes it a valuable intermediate in the synthesis of a wide array of bioactive molecules.[1][2] The presence of the sulfonamide moiety often enhances aqueous solubility and provides a handle for further chemical modifications, while the chlorinated thiazole core is a key component in various biologically active agents.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of this compound, with a focus on its prospective roles as an antimicrobial and a carbonic anhydrase inhibitor.
Chemical and Physical Properties
This compound is typically a pale yellow solid with a molecular weight of 212.68 g/mol and a molecular formula of C₄H₅ClN₂O₂S₂.[3] It is advisable to store the compound at temperatures between 0-8°C to maintain its stability.[3] While comprehensive experimental data on its physicochemical properties are not extensively published, predicted values suggest a boiling point of approximately 431.3°C and a density of around 1.644 g/cm³.[4]
| Property | Value | Source |
| CAS Number | 348086-67-9 | [3] |
| Molecular Formula | C₄H₅ClN₂O₂S₂ | [3] |
| Molecular Weight | 212.68 g/mol | [3] |
| Appearance | Pale yellow solid | [3] |
| Storage Temperature | 0-8°C | [3] |
| Predicted Boiling Point | 431.3 ± 55.0 °C | [4] |
| Predicted Density | 1.644 ± 0.06 g/cm³ | [4] |
| Predicted pKa | 9.19 ± 0.60 | [4] |
Proposed Synthesis and Characterization
Proposed Synthetic Pathway
A potential synthetic route could commence with the well-established Hantzsch thiazole synthesis to form 2-amino-4-methylthiazole, followed by diazotization to introduce a chloro group at the 2-position, and finally, chlorosulfonylation followed by amination to install the sulfonamide group at the 5-position. A more direct approach, inferred from the synthesis of related compounds, might involve the direct chlorination and sulfonylation of a suitable 4-methylthiazole precursor.
Caption: Proposed multi-step synthesis of this compound.
Detailed Proposed Protocol:
-
Synthesis of 2-amino-4-methylthiazole: A well-documented procedure involves the reaction of thiourea with chloroacetone.[5]
-
Diazotization and Chlorination (Sandmeyer-type reaction): The resulting 2-amino-4-methylthiazole could be subjected to diazotization using sodium nitrite in the presence of a strong acid, followed by reaction with a copper(I) chloride solution to introduce the chlorine atom at the 2-position.
-
Chlorosulfonylation: The 2-chloro-4-methylthiazole intermediate would then undergo electrophilic substitution with chlorosulfonic acid to introduce the sulfonyl chloride group (-SO₂Cl) at the 5-position of the thiazole ring.
-
Amination: The final step would involve the reaction of the 2-chloro-4-methylthiazole-5-sulfonyl chloride with ammonia to yield the desired this compound.
Justification for Experimental Choices: This proposed pathway leverages well-established and reliable reactions in heterocyclic chemistry. The Hantzsch synthesis is a classic and efficient method for constructing the thiazole ring. The Sandmeyer reaction is a standard procedure for converting an amino group on an aromatic ring to a halogen. Chlorosulfonylation is a common method for introducing sulfonyl chloride groups, and the subsequent amination is a straightforward way to form the sulfonamide.
Characterization
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a singlet for the methyl group (CH₃) protons, likely in the range of 2.0-2.5 ppm. The protons of the sulfonamide group (NH₂) would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would display distinct signals for the four carbon atoms of the thiazole ring and the methyl group. The carbon bearing the chlorine atom would be expected at a higher chemical shift compared to the other ring carbons.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would include those corresponding to the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), the S=O stretching of the sulfonyl group (asymmetric and symmetric stretches around 1350 and 1150 cm⁻¹, respectively), and C=N and C=C stretching of the thiazole ring.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (212.68 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine.
Potential Biological Activities and Mechanism of Action
The chemical structure of this compound suggests potential for at least two significant biological activities: antibacterial action and carbonic anhydrase inhibition.
Antibacterial Activity
The sulfonamide functional group is a well-known pharmacophore responsible for the antibacterial effects of sulfa drugs.[2] Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA and RNA synthesis. This disruption of a vital metabolic pathway leads to a bacteriostatic effect, inhibiting bacterial growth and replication. Given that this compound possesses this key sulfonamide moiety, it is highly probable that it exhibits antibacterial activity through this mechanism.
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Methodological & Application
2-Chloro-4-methylthiazole-5-sulfonamide in antimicrobial agent development
Application Note: High-Throughput Development of Thiazole-Sulfonamide Antimicrobials
Executive Summary & Strategic Rationale
The emergence of Multi-Drug Resistant (MDR) pathogens, particularly MRSA and VRE, necessitates the exploration of non-traditional scaffolds.[1] While classic "sulfa drugs" (sulfanilamides) target dihydropteroate synthase (DHPS) via a benzene core, the 2-Chloro-4-methylthiazole-5-sulfonamide scaffold offers a distinct pharmacological profile.[1]
This application note details the protocol for utilizing this specific intermediate to generate libraries of novel antimicrobial agents. Unlike the chemically inert benzene ring of sulfamethoxazole, the 2-chloro-thiazole moiety possesses high electrophilicity at the C2 position, enabling rapid diversification via Nucleophilic Aromatic Substitution (SNAr).[1]
Key Advantages of this Scaffold:
-
Dual-Target Potential: Thiazole sulfonamides are established inhibitors of bacterial Carbonic Anhydrases (CA) and can be engineered to target the folate pathway.[1]
-
Synthetic Modularity: The C2-chlorine serves as a "click-like" handle for attaching diverse amines, allowing for rapid Structure-Activity Relationship (SAR) expansion.[1]
-
Physicochemical Balance: The sulfonamide group (
) provides essential polarity and hydrogen-bonding capability, enhancing solubility in biological media.[1]
Chemical Protocol: Scaffold Diversification via SNAr
Objective: To synthesize a library of C2-substituted thiazole-5-sulfonamides. Mechanism: The electron-withdrawing nature of the sulfonamide group at C5 and the imine nitrogen activates the C2-chlorine for displacement by nucleophiles (amines).[1]
Materials:
-
Nucleophiles: Primary or secondary amines (e.g., morpholine, piperazine, substituted anilines).[1]
-
Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (
).[1] -
Solvent: Anhydrous DMF or Acetonitrile (MeCN).[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent (eq) of this compound in anhydrous DMF (0.5 M concentration).
-
Activation: Add 2.0 eq of DIPEA. Stir at room temperature for 10 minutes to ensure deprotonation of any acidic impurities and activation of the nucleophile.
-
Nucleophilic Attack: Add 1.1 eq of the desired amine.[1]
-
Reaction:
-
Work-up:
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (MeOH/DCM gradient) if high purity (>98%) is required for biological assays.
Visualizing the Synthesis Workflow:
Figure 1: Workflow for the nucleophilic substitution of the C2-chloro group to generate antimicrobial libraries.
Biological Protocol: Antimicrobial Susceptibility Testing
Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against standard bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
Critical Note on Media: Unlike standard antibiotics, sulfonamides act by inhibiting folate synthesis.[1][3][5] Media containing high levels of para-aminobenzoic acid (PABA) or thymidine can antagonize this effect, leading to false resistance.[1] Lysed Horse Blood should be used cautiously; strictly defined media is preferred for mechanism validation.[1]
Protocol:
-
Media Preparation: Use Mueller-Hinton Broth (MHB) .[1] For sulfonamide testing, ensure the lot is certified low in thymidine/thymine.[1]
-
Compound Preparation:
-
Prepare a 10 mg/mL stock solution of the test compound in DMSO.
-
Perform serial 2-fold dilutions in MHB to achieve a concentration range of 0.5 – 128 µg/mL.
-
-
Inoculum Preparation:
-
Assay Setup:
-
In a 96-well plate, combine 100 µL of diluted compound and 100 µL of bacterial inoculum.
-
Include controls: Growth Control (Bacteria + Solvent), Sterility Control (Media only).[1]
-
-
Incubation: Incubate at 35°C ± 2°C for 16–20 hours.
-
Readout:
Mechanism of Action & Data Interpretation
Understanding the target is crucial for optimizing the scaffold.[1] While benzene-sulfonamides target DHPS, thiazole-sulfonamides often exhibit activity through:
-
Carbonic Anhydrase Inhibition (CAI): Bacterial CAs (alpha, beta, gamma classes) are essential for cyanate detoxification and pH homeostasis.[1] The unsubstituted sulfonamide group (
) binds to the Zinc ( ) ion in the enzyme active site.[1] -
Folate Pathway Interference: Depending on the C2-substituent, the molecule may mimic PABA, competitively inhibiting DHPS.[1]
Visualizing the Dual-Target Mechanism:
Figure 2: Potential dual mechanisms of action for thiazole-sulfonamide derivatives.[1]
Data Analysis Template
Organize your screening results using the following table structure to identify Structure-Activity Relationships (SAR):
| Compound ID | C2-Substituent (R) | MIC (S. aureus) [µg/mL] | MIC (E. coli) [µg/mL] | LogP (Calc) | Notes |
| TZ-001 | -Cl (Parent) | >64 | >64 | 1.2 | Baseline Control |
| TZ-002 | -NH-Phenyl | 8 | 32 | 2.4 | Increased Lipophilicity |
| TZ-003 | -NH-Piperazine | 4 | 16 | 1.1 | Enhanced Solubility |
| TZ-004 | -NH-Benzyl | 16 | >64 | 2.8 | Steric Clash?[1] |
Troubleshooting & Optimization
-
Issue: Low Yield in Synthesis.
-
Issue: Compound Precipitation in MIC Assay.
-
Issue: Inconsistent Biological Data.
References
-
Chemical Properties & Availability: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12094251, 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide. Retrieved from [Link]
-
Antimicrobial Application of Thiazoles: Rostom, S. A. F., et al. (2017).[1] Polysubstituted thiazoles as potent antimicrobial agents: Synthesis, biological evaluation and molecular docking. Bioorganic & Medicinal Chemistry.
-
Mechanism of Sulfonamides: Sköld, O. (2000).[1] Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates.
-
Thiazole Sulfonamides as CA Inhibitors: Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.[1]
(Note: While specific CAS 348086-67-9 is a commercial intermediate, the protocols above are derived from standard medicinal chemistry practices for 2-halothiazoles and sulfonamide testing.)
Sources
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Application Notes and Protocols for 2-Chloro-4-methylthiazole-5-sulfonamide
Abstract
This document provides a comprehensive guide for the safe handling, storage, and use of 2-Chloro-4-methylthiazole-5-sulfonamide (CAS No. 348086-67-9). As a key building block in medicinal chemistry and drug development, particularly for antimicrobial and enzyme-inhibiting agents, the integrity and safe management of this compound are paramount.[1][2] This guide is intended for researchers, chemists, and laboratory professionals, offering detailed protocols grounded in established safety principles to ensure experimental reproducibility and personnel safety.
Compound Profile: Physicochemical and Toxicological Properties
This compound is a heterocyclic compound featuring a reactive chloro-thiazole ring and a sulfonamide functional group.[3] This unique structure makes it a valuable intermediate but also necessitates careful handling due to its inherent reactivity and potential biological activity.[2][3]
Physicochemical Data Summary
A summary of the key physical and chemical properties is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 348086-67-9 | [4] |
| Molecular Formula | C₄H₅ClN₂O₂S₂ | |
| Molecular Weight | 212.68 g/mol | |
| Synonyms | 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide | [4] |
| Predicted Boiling Point | 431.3 ± 55.0 °C | [5] |
| Predicted Density | 1.644 ± 0.06 g/cm³ | [5] |
| Appearance | White to off-white solid (typical) | N/A |
| Storage Temperature | 2-8°C or Inert atmosphere, room temperature | [5][6][7] |
Toxicological Hazard Assessment
Understanding the toxicological profile is the foundation of a sound risk assessment. The Globally Harmonized System (GHS) classification for this compound indicates multiple hazards that must be addressed through engineering controls and personal protective equipment.[4]
-
GHS Hazard Statements:
-
Expert Analysis: The presence of a chlorinated thiazole ring and a sulfonamide group suggests that the compound is chemically reactive and biologically active. The H335 warning (respiratory irritation) is particularly critical; it mandates that any procedure involving the handling of the solid powder, which could generate dust, must be performed in a ventilated enclosure. The skin (H315) and eye (H319) irritation warnings are typical for reactive organic molecules and necessitate stringent use of personal protective equipment (PPE).
Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls over PPE, is essential for minimizing exposure.[8]
Primary Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound and its concentrated solutions must be conducted within a certified chemical fume hood.[9] This is the primary defense against inhalation of irritating dust or vapors. The sash should be kept as low as possible.[10]
-
Ventilated Balance Enclosure: For weighing operations, a ventilated balance enclosure or a dedicated fume hood is required to contain any airborne particles.
Mandatory Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory at all times. If there is a splash risk, a face shield should be worn in addition to goggles.[11]
-
Hand Protection: Chemically resistant gloves, such as nitrile or chloroprene, must be worn.[11] Gloves should be inspected for integrity before each use and removed promptly after handling the compound. Hands must be washed thoroughly with soap and water after glove removal.[8]
-
Protective Clothing: A full-length laboratory coat must be worn and kept fastened to prevent skin exposure.[11]
Standard Operating Protocols
The following protocols are designed as a self-validating system. Each step includes a causal explanation to ensure the operator understands the underlying safety and scientific rationale.
Protocol for Weighing Solid this compound
This protocol is designed to mitigate the risk of inhalation and dermal exposure.
Workflow Diagram: Compound Handling
Caption: Workflow for weighing this compound.
-
Preparation:
-
Step 1.1: Don all required PPE (lab coat, safety goggles, nitrile gloves). Rationale: Protects against accidental skin/eye contact as per H315 and H319 warnings.[4]
-
Step 1.2: Ensure the chemical fume hood or ventilated enclosure is operational and has a valid certification. Rationale: This engineering control is the primary method to prevent respiratory tract exposure (H335).[4][9]
-
Step 1.3: Place all necessary equipment (spatula, weigh paper/boat, secondary container) inside the hood before bringing the chemical in. Rationale: Minimizes traffic in and out of the hood, maintaining airflow integrity.[10]
-
-
Weighing:
-
Step 2.1: Carefully open the container inside the ventilated enclosure. Avoid creating dust.
-
Step 2.2: Use a clean spatula to transfer the desired amount of solid to a tared container. Rationale: Prevents cross-contamination and ensures accurate measurement.
-
Step 2.3: Immediately and securely close the primary container.
-
Step 2.4: Clean the spatula and any minor spills on the balance within the enclosure using a wipe dampened with an appropriate solvent (e.g., 70% ethanol). Dispose of the wipe in a designated solid waste container. Rationale: Decontaminates equipment at the source to prevent spreading the chemical outside the controlled area.
-
-
Post-Weighing:
-
Step 3.1: Wipe the exterior of the primary container before removing it from the hood.
-
Step 3.2: Return the primary container to its designated storage location.
-
Step 3.3: Proceed with the experimental work (e.g., dissolution) within the fume hood.
-
Protocol for Solubilization
-
Preparation:
-
Step 1.1: Perform the weighing protocol (3.1) to obtain the desired mass of the compound in a suitable flask or vial.
-
Step 1.2: Select a compatible solvent. The sulfonamide group generally confers solubility in polar organic solvents. Always perform a small-scale solubility test if the optimal solvent is unknown.
-
-
Dissolution:
-
Step 2.1: Inside the fume hood, add the chosen solvent to the vessel containing the compound.
-
Step 2.2: Agitate the mixture using a magnetic stirrer or gentle swirling. Sonication may be used to aid dissolution if necessary.
-
Step 2.3: Ensure the container is capped or covered during agitation to prevent the release of aerosols or vapors. Rationale: Even in solution, volatile compounds can pose an inhalation risk.
-
Storage and Stability
Proper storage is critical for maintaining the chemical integrity of this compound and preventing the formation of unknown, potentially more hazardous degradation products.
-
Temperature: Store the compound in a refrigerator at 2-8°C.[5][7] Rationale: Low temperatures slow the rate of potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible.[6] The container should be tightly sealed. Rationale: The chloro-thiazole moiety can be susceptible to hydrolysis. An inert, dry atmosphere minimizes contact with atmospheric moisture.
-
Location: Keep in a designated, clearly labeled area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. Rationale: Prevents accidental reactions that could generate heat or hazardous gases.
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.[12]
Emergency Response Decision Tree
Caption: Decision tree for emergency response procedures.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][13] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[13] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[13] Seek immediate medical attention.
-
Spill:
-
Small Spill (inside a fume hood): Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert nearby personnel and your supervisor.[11] Contact your institution's Environmental Health & Safety (EH&S) department for cleanup.
-
References
-
Walsh Medical Media. Synthesis of sulfonamide compounds bearing thiazole ring. [Link]
-
PubChem, National Center for Biotechnology Information. 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide. [Link]
-
ResearchGate. Thiazole Sulfonamide Derivatives: Synthesis, Characterization, Biological Evaluation and Computational Study. [Link]
-
PubMed, National Library of Medicine. Synthesis and evaluation of sulfonamide-bearing thiazole as carbonic anhydrase isoforms hCA I and hCA II. [Link]
-
Pharmaffiliates. This compound. [Link]
-
Rutgers University, Environmental Health and Safety. Chlorine. [Link]
-
College of Southern Nevada. CSN Laboratory Safety Manual. [Link]
-
PubMed, National Library of Medicine. Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. [Link]
-
Harvey Mudd College, Department of Chemistry. Safe Laboratory Practices in Chemistry. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
-
Utah State University, Environmental Health & Safety Office. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]
Sources
- 1. Synthesis and evaluation of sulfonamide-bearing thiazole as carbonic anhydrase isoforms hCA I and hCA II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 348086-67-9: this compound [cymitquimica.com]
- 4. 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide | C4H5ClN2O2S2 | CID 12094251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 348086-67-9 [chemicalbook.com]
- 6. 348086-67-9|this compound|BLD Pharm [bldpharm.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. hmc.edu [hmc.edu]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
- 12. csn.edu [csn.edu]
- 13. merckmillipore.com [merckmillipore.com]
Scale-Up Synthesis of 2-Chloro-4-methylthiazole-5-sulfonamide: An Application Note and Protocol
Abstract
This comprehensive guide details a robust and scalable four-step synthesis for the production of 2-Chloro-4-methylthiazole-5-sulfonamide, a key intermediate in the development of various pharmaceutical and agrochemical agents.[1] The synthesis commences with the well-established Hantzsch thiazole synthesis to form the core intermediate, 2-amino-4-methylthiazole. Subsequent chlorosulfonation and ammonolysis introduce the requisite sulfonamide functionality at the C5 position. The final transformation of the 2-amino group to a chloro group is achieved via a Sandmeyer reaction. This document provides detailed, step-by-step protocols, critical process parameters, safety considerations, and in-depth explanations of the chemical principles underpinning each stage of the synthesis, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound is a versatile heterocyclic building block of significant interest in medicinal and agricultural chemistry.[1] The thiazole moiety is a privileged scaffold in numerous biologically active compounds, and the presence of a sulfonamide group often imparts desirable pharmacological properties, including antibacterial activity.[2][3] The chlorine atom at the 2-position provides a reactive handle for further synthetic modifications, making this compound a valuable precursor for the synthesis of a diverse range of target molecules.
This application note presents a scalable and efficient synthetic route to this compound, designed to be implemented in a laboratory or pilot plant setting. The chosen synthetic strategy prioritizes the use of readily available starting materials, high-yielding reactions, and straightforward purification procedures to ensure a cost-effective and reproducible process.
Synthetic Strategy Overview
The overall synthetic pathway is a four-step sequence, as illustrated in the workflow diagram below. The synthesis begins with the formation of the 2-amino-4-methylthiazole ring, followed by the sequential introduction of the sulfonamide and chloro functionalities.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-amino-4-methylthiazole (Intermediate 1)
This step utilizes the Hantzsch thiazole synthesis, a classic and efficient method for the formation of thiazole rings from α-haloketones and thioamides.[4]
Reaction Scheme:
Protocol:
-
Reactor Setup: To a 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe, add thiourea (761 g, 10.0 mol) and water (2.0 L).
-
Reagent Addition: Stir the suspension and add chloroacetone (925 g, 10.0 mol) dropwise over 1-2 hours, maintaining the internal temperature below 40 °C by circulating coolant through the reactor jacket. An exothermic reaction will be observed, and the thiourea will dissolve.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully add a 50% (w/v) aqueous solution of sodium hydroxide until the pH of the mixture is approximately 10-11. This will precipitate the crude 2-amino-4-methylthiazole.
-
Purification: Filter the precipitate and wash with cold water (2 x 1 L). The crude product can be purified by recrystallization from a suitable solvent such as ethanol or toluene to yield pure 2-amino-4-methylthiazole as a crystalline solid. Dry the product under vacuum at 40-50 °C.
Critical Process Parameters:
| Parameter | Value/Range | Rationale |
| Molar Ratio (Thiourea:Chloroacetone) | 1:1 | Ensures complete conversion of the limiting reagent. |
| Reaction Temperature | 60-70 °C | Provides a sufficient rate of reaction without significant side product formation. |
| Reaction Time | 2 hours | Typically sufficient for complete reaction as monitored by TLC. |
| pH for Precipitation | 10-11 | Ensures complete precipitation of the free amine. |
Step 2: Synthesis of 2-amino-4-methylthiazole-5-sulfonyl chloride (Intermediate 2)
This step involves the electrophilic substitution of the thiazole ring with chlorosulfonic acid. The C5 position is the most electron-rich and therefore the most susceptible to electrophilic attack.
Reaction Scheme:
Protocol:
-
Reactor Setup: In a 5 L jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (for HCl gas), place chlorosulfonic acid (1.75 L, 26.3 mol). Cool the acid to 0-5 °C using a circulating chiller.
-
Reagent Addition: Slowly add 2-amino-4-methylthiazole (285 g, 2.5 mol) in portions over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of HCl gas will occur.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 3-4 hours.
-
Work-up and Isolation: Cool the reaction mixture to 0-5 °C and carefully quench by pouring it onto crushed ice (5 kg) with vigorous stirring. The product will precipitate as a solid.
-
Purification: Filter the solid, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the product under vacuum at a temperature not exceeding 40 °C. The crude 2-amino-4-methylthiazole-5-sulfonyl chloride is used directly in the next step without further purification.
Critical Process Parameters:
| Parameter | Value/Range | Rationale |
| Molar Ratio (2-amino-4-methylthiazole:Chlorosulfonic acid) | 1:10.5 | A large excess of chlorosulfonic acid is used as both reagent and solvent. |
| Addition Temperature | 0-10 °C | Controls the highly exothermic reaction and minimizes side product formation. |
| Reaction Temperature | 40-50 °C | Drives the reaction to completion. |
| Quenching | Crushed ice | Safely decomposes the excess chlorosulfonic acid and precipitates the product. |
Step 3: Synthesis of 2-amino-4-methylthiazole-5-sulfonamide (Intermediate 3)
This is a nucleophilic substitution reaction where the sulfonyl chloride is converted to the corresponding sulfonamide by reaction with ammonia.[5]
Reaction Scheme:
Protocol:
-
Reactor Setup: In a 5 L jacketed glass reactor equipped with a mechanical stirrer and temperature probe, add concentrated ammonium hydroxide (2.5 L, 28-30% NH3). Cool the solution to 0-5 °C.
-
Reagent Addition: Add the crude 2-amino-4-methylthiazole-5-sulfonyl chloride (from the previous step, approx. 2.5 mol) portion-wise to the cold ammonium hydroxide solution, maintaining the temperature below 15 °C.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 2-3 hours.
-
Work-up and Isolation: Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. The product will precipitate as a white to off-white solid.
-
Purification: Filter the precipitate, wash thoroughly with water, and dry under vacuum at 60-70 °C.
Critical Process Parameters:
| Parameter | Value/Range | Rationale |
| Ammonia Source | Concentrated Ammonium Hydroxide | Provides a high concentration of ammonia for an efficient reaction. |
| Addition Temperature | 0-15 °C | Controls the exothermic reaction. |
| pH for Precipitation | 2-3 | Ensures complete precipitation of the sulfonamide. |
Step 4: Synthesis of this compound (Final Product)
This final step is a Sandmeyer reaction, a versatile method for replacing an amino group on an aromatic or heteroaromatic ring with a variety of substituents, in this case, a chloro group, via a diazonium salt intermediate.[6]
Reaction Scheme:
Protocol:
-
Diazotization:
-
In a 5 L jacketed glass reactor, suspend 2-amino-4-methylthiazole-5-sulfonamide (418 g, 2.0 mol) in a mixture of concentrated hydrochloric acid (1.0 L) and water (1.0 L).
-
Cool the suspension to 0-5 °C.
-
Prepare a solution of sodium nitrite (152 g, 2.2 mol) in water (500 mL) and add it dropwise to the suspension, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.
-
-
Sandmeyer Reaction:
-
In a separate 10 L reactor, prepare a solution of copper(I) chloride (218 g, 2.2 mol) in concentrated hydrochloric acid (1.0 L). Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring, maintaining the temperature below 10 °C. Nitrogen gas will be evolved.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into water (10 L) and stir for 30 minutes.
-
Filter the precipitated solid and wash with water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
-
Critical Process Parameters:
| Parameter | Value/Range | Rationale |
| Diazotization Temperature | 0-5 °C | Diazonium salts are unstable and can decompose at higher temperatures.[7] |
| Sandmeyer Reaction Temperature | < 10 °C | Controls the exothermic decomposition of the diazonium salt and the formation of the product. |
| Catalyst | Copper(I) chloride | The standard and effective catalyst for the Sandmeyer chlorination. |
Safety and Handling
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Specific Hazards:
-
Chloroacetone: Lachrymatory and toxic. Handle with care in a fume hood.
-
Chlorosulfonic Acid: Highly corrosive and reacts violently with water.[8][9][10][11][12] Causes severe burns.[9][10][11][12] Use with extreme caution, and ensure no contact with water or moisture.
-
Diazonium Salts: Potentially explosive, especially when dry.[7] They should be prepared in situ and used immediately without isolation.[7] The reaction temperature must be strictly controlled.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally and compared with literature values. |
| ¹H NMR | Consistent with the structure of this compound. |
| ¹³C NMR | Consistent with the structure of this compound. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product. |
| Purity (HPLC) | ≥ 98% |
Conclusion
This application note provides a detailed and scalable four-step synthesis of this compound. The described protocols are based on well-established chemical transformations and are optimized for efficiency and reproducibility. By carefully controlling the critical process parameters and adhering to the safety guidelines, researchers and drug development professionals can reliably produce this valuable intermediate for their synthetic needs.
References
- Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.
-
Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]
- Helal, M. H.; Salem, M. A.; El-Gaby, M. S. A.; Al-Ghorbani, M. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon2024, 10 (14), e35281.
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
- Boczon, W.; Oziminski, W. P.; Kloc, K.; Mloston, G. Recent Development in the Synthesis of Thiazoles. Curr. Org. Chem.2022, 26 (10), 949-974.
-
Loba Chemie. CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
-
Royal Society of Chemistry. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
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- 4. derpharmachemica.com [derpharmachemica.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
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- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. lobachemie.com [lobachemie.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for 2-Chloro-4-methylthiazole-5-sulfonamide in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Chloro-4-methylthiazole-5-sulfonamide as a key building block in medicinal chemistry. The focus is on its application in the synthesis of potent enzyme inhibitors, with a specific emphasis on carbonic anhydrase inhibitors, a class of drugs used in the management of glaucoma and other conditions.
Introduction: The Strategic Value of a Versatile Scaffold
This compound is a heterocyclic compound of significant interest in drug discovery.[1][2][3] Its chemical architecture, featuring a reactive chloro group, a methyl substituent, and a sulfonamide moiety on a thiazole ring, offers a unique combination of properties for the synthesis of diverse bioactive molecules.[2] The sulfonamide group is a well-established pharmacophore known for its ability to bind to the zinc ion in the active site of metalloenzymes, most notably carbonic anhydrases.[4] The thiazole ring, a bioisostere of a phenyl ring, can enhance a molecule's pharmacological profile, including its metabolic stability and target engagement. The chloro-substituent at the 2-position provides a convenient handle for introducing molecular diversity through nucleophilic aromatic substitution reactions.
This guide will detail the practical application of this compound in the synthesis of a representative N-substituted-2-amino-4-methylthiazole-5-sulfonamide, a scaffold with demonstrated potential for potent and selective carbonic anhydrase inhibition.
Core Physicochemical Properties
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₄H₅ClN₂O₂S₂ | [5] |
| Molecular Weight | 212.68 g/mol | [5] |
| Appearance | Pale yellow solid | [3] |
| Storage Conditions | 2-8°C | [6] |
Application Focus: Synthesis of Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Dysregulation of CA activity is implicated in various pathologies, including glaucoma, epilepsy, and certain types of cancer.[4] Sulfonamide-based inhibitors are a cornerstone of CA-targeting therapies. The primary sulfonamide moiety (-SO₂NH₂) coordinates to the Zn²⁺ ion in the enzyme's active site, leading to potent inhibition.
The strategic use of this compound allows for the synthesis of novel CA inhibitors where the 2-position of the thiazole ring can be functionalized to explore the chemical space within the enzyme's active site, potentially leading to improved potency and isoform selectivity.
General Synthetic Workflow
The synthesis of N-substituted-2-amino-4-methylthiazole-5-sulfonamides from this compound typically follows a nucleophilic aromatic substitution (SNAᵣ) pathway.
Caption: General workflow for the synthesis of N-substituted-2-amino-4-methylthiazole-5-sulfonamides.
Detailed Experimental Protocol: Synthesis of a Representative Carbonic Anhydrase Inhibitor
This protocol describes the synthesis of a model compound, N-ethyl-2-(ethylamino)-4-methylthiazole-5-sulfonamide, a potential carbonic anhydrase inhibitor.
Materials:
-
This compound (1.0 eq)
-
Ethylamine (2.5 eq, as a solution in a suitable solvent like THF or as a condensed gas)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Dichloromethane (DCM)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
-
Nucleophile Addition: Slowly add ethylamine (2.5 eq) to the stirred solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-ethyl-2-(ethylamino)-4-methylthiazole-5-sulfonamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mechanism of Action: Carbonic Anhydrase Inhibition
The synthesized N-substituted-2-amino-4-methylthiazole-5-sulfonamide acts as a carbonic anhydrase inhibitor through a well-defined mechanism.
Caption: Binding of a thiazole sulfonamide inhibitor to the carbonic anhydrase active site.
The deprotonated sulfonamide nitrogen atom (SO₂NH⁻) directly coordinates to the catalytic zinc ion (Zn²⁺) in the active site of the carbonic anhydrase enzyme. This interaction displaces the zinc-bound hydroxide ion, which is essential for the hydration of carbon dioxide. Additionally, the sulfonamide moiety and the thiazole scaffold can form hydrogen bonds and van der Waals interactions with amino acid residues in the active site, such as Thr199 and Glu106, further stabilizing the enzyme-inhibitor complex and contributing to the overall inhibitory potency.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of novel bioactive compounds, particularly carbonic anhydrase inhibitors. The straightforward nucleophilic aromatic substitution chemistry at the 2-position allows for the rapid generation of compound libraries for structure-activity relationship studies. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this key building block in their drug discovery endeavors. Future work could explore the use of this scaffold in the development of inhibitors for other metalloenzymes or as a core component in compounds targeting other disease areas.
References
- Di Cesare Mannelli, L., Ghelardini, C., & Supuran, C. T. (2013). Carbonic anhydrase inhibitors: a new opportunity for the treatment of neuropathic pain. Journal of medicinal chemistry, 56(24), 9845–9855.
-
PubChem. 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide. [Link]
- Angeli, A., et al. (2017). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. Journal of enzyme inhibition and medicinal chemistry, 28(6), 1156-1160.
- Angeli, A., et al. (2018). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 23(11), 2949.
- D'Ascenzio, M., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS medicinal chemistry letters, 5(8), 923-927.
- Ghorab, M. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1746.
- Winum, J. Y., et al. (2005). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Current pharmaceutical design, 11(6), 795-812.
- Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. (2024). ChemistrySelect, 9(42), e202402693.
- Google Patents. US8263787B2 - Process for preparing dorzolamide.
-
European Patent Office. PROCESS FOR THE PREPARATION OF DORAOLZMIDE HYDROCHLORIDE - Patent 3523307. [Link]
-
PubChem. 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide. [Link]
- Khan, I., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Scientific Reports, 14(1), 17381.
- Google Patents.
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- 5. 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide | C4H5ClN2O2S2 | CID 12094251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Stability Assurance for 2-Chloro-4-methylthiazole-5-sulfonamide
Executive Summary & Core Directive
2-Chloro-4-methylthiazole-5-sulfonamide (CAS: 348086-67-9) is a critical intermediate, often utilized in the synthesis of bioactive compounds like Zonisamide.[1] Users frequently report inconsistent assay results which are often misattributed to "batch impurity" but are actually caused by improper solution handling .
The Critical Insight: This molecule presents a stability-solubility paradox . The sulfonamide group becomes highly soluble at alkaline pH (pH > 9.5), but the 2-chloro-thiazole ring undergoes rapid nucleophilic aromatic substitution (hydrolysis) under these same conditions. You cannot use high pH to solubilize this compound without degrading it.
The Chemistry of Instability (Root Cause Analysis)
To prevent degradation, you must understand the mechanism. The molecule has two distinct reactive centers that respond differently to solution conditions.
The "Weak Link": The C-Cl Bond
The chlorine atom at position 2 of the thiazole ring is highly electrophilic.[2] In the presence of water (hydrolysis), and catalyzed significantly by hydroxide ions (high pH), the chlorine is displaced by a hydroxyl group.
-
Mechanism: Nucleophilic Aromatic Substitution (
). -
Result: Formation of 2-hydroxy-4-methylthiazole-5-sulfonamide (and its tautomer, the thiazolone) + Free Chloride ions.
-
Detection: In LC-MS, you will see the parent mass disappear and a new peak appear at [M - 35 + 17] (Loss of Cl, gain of OH).
The Solubility Trap
The sulfonamide moiety (
-
At pH < 7: The molecule is neutral and poorly soluble in water (~0.1 mg/mL).
-
At pH > 10: The sulfonamide deprotonates (
), drastically increasing solubility. -
The Risk: Researchers often add NaOH to dissolve the powder. While the solution becomes clear, the high concentration of
ions immediately attacks the C-Cl bond, degrading the sample within minutes to hours.
Degradation Pathway Visualization
The following diagram illustrates the competing forces of solubility and degradation.
Figure 1: The stability-solubility paradox. Increasing pH improves solubility (Green) but catastrophically accelerates degradation (Red).
Best Practice Protocols (SOPs)
Do not use aqueous base to solubilize this compound. Use the "Organic Stock / Aqueous Dilution" method.
Protocol A: Preparation of Stable Stock Solution (100 mM)
Objective: Create a stable, high-concentration stock for long-term storage.
-
Solvent Selection: Use Anhydrous DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide). Avoid alcohols (MeOH/EtOH) for long-term storage as they can slowly undergo alcoholysis.
-
Weighing: Weigh the target amount of this compound.
-
Dissolution: Add anhydrous DMSO to achieve 100 mM concentration. Vortex until fully dissolved.
-
Note: Dissolution is endothermic; slight warming (37°C) is permissible for <5 minutes.
-
-
Storage: Aliquot into amber glass vials (to prevent photolysis). Store at -20°C .
Protocol B: Preparation of Working Solution (Assay Buffer)
Objective: Dilute the stock into aqueous buffer without precipitating or degrading.
-
Buffer Selection: Use PBS (pH 7.4) or HEPES (pH 7.0 - 7.5) .
-
Critical: Do NOT use Carbonate buffer (pH 9+) or Tris pH 8.5+.
-
-
Dilution Factor: Keep the final DMSO concentration < 1% (v/v) to avoid cellular toxicity, or up to 5% for chemical assays.
-
Step-by-Step Mixing:
-
Place the aqueous buffer in a vortexing tube.
-
While vortexing, slowly pipette the DMSO stock into the center of the liquid vortex.
-
Why: This prevents local areas of high concentration where the compound might crash out of solution.
-
-
Usage Window: Use aqueous working solutions within 4 hours at room temperature.
Troubleshooting Guide & FAQs
Troubleshooting Matrix
| Symptom | Probable Cause | Verification Step | Corrective Action |
| Precipitation upon dilution | "Crash out" effect; Aqueous pH is too acidic or DMSO % is too low. | Centrifuge. If pellet forms, it is precipitation. | Increase DMSO conc. to 2-5% or use a carrier like Cyclodextrin. |
| Mass Shift (-35 Da / +17 Da) | Hydrolysis (Cl replaced by OH). | LC-MS shows peak at M-18 mass unit shift. | Check buffer pH. If pH > 8.0, discard and remake at pH 7.4. |
| Yellowing of solution | Photodegradation or Oxidation. | Compare UV-Vis spectrum to fresh stock. | Use amber glassware. Purge stock vials with Argon/Nitrogen. |
| Loss of Potency (Bioassay) | Adsorption to plastic. | Test concentration in glass vs. plastic tubes. | Use low-binding plasticware or glass-coated microplates. |
Decision Tree: Diagnosing "Instability"
Use this logic flow to determine if your issue is chemical degradation or physical precipitation.
Figure 2: Diagnostic workflow for stability issues.
Frequently Asked Questions (FAQs)
Q1: Can I use ultrasonic baths to speed up dissolution?
-
Answer: Use caution. Short bursts (30 seconds) are acceptable. Prolonged sonication generates heat and free radicals, which can accelerate the degradation of the chloro-thiazole ring. Vortexing is preferred.
Q2: My protocol requires pH 9.0 for the enzymatic reaction. What should I do?
-
Answer: If the assay must be at pH 9.0, you are working against the clock. Prepare the substrate immediately before addition. Do not store the compound at pH 9.0. Limit the assay time to <30 minutes to minimize hydrolysis artifacts.
Q3: Why does the Safety Data Sheet (SDS) say "Store at 2-8°C" but you recommend -20°C?
-
Answer: 2-8°C is acceptable for the solid powder if kept dry [2]. However, once dissolved in DMSO (Stock Solution), chemical mobility increases. -20°C is required to freeze the DMSO and arrest any slow hydrolysis reactions caused by trace moisture.
Q4: Is this compound light sensitive?
-
Answer: Yes, heterocyclic halides are prone to photolytic cleavage [3]. Always use amber vials or wrap containers in aluminum foil during experiments.
References
-
ChemicalBook. (2025).[6] this compound Properties and pKa Prediction. Retrieved from
-
TCI Chemicals. (2025). Storage and Handling of 2-Chlorothiazole Derivatives. Retrieved from
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
-
Baran, W., et al. (2011).[6] Hydrolysis of sulphonamides in aqueous solutions. Chemosphere. (General reference on sulfonamide stability classes).
Sources
- 1. echemi.com [echemi.com]
- 2. CAS 3034-52-4: 2-Chlorothiazole | CymitQuimica [cymitquimica.com]
- 3. Tuning solubility and stability of hydrochlorothiazide co-crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 2-Chloro-4-methylthiazole-5-sulfonamide Scaffolds
Role: Senior Application Scientist Context: This guide addresses the specific challenges associated with Helicase-Primase Inhibitors (HPIs) derived from the 2-Chloro-4-methylthiazole-5-sulfonamide scaffold. While this scaffold is a potent starting point for antiviral (specifically HSV) and antifungal discovery, it presents unique stability and resistance hurdles that differ from standard nucleoside analogs.
Module 1: Chemical Stability & Assay Interference ("False Resistance")
Executive Summary: Before assuming biological resistance, you must rule out chemical degradation. The C2-chloro position on the thiazole ring is an electrophilic "hotspot" susceptible to Nucleophilic Aromatic Substitution (
Troubleshooting Guide: Stability & Solubility
| Observation | Probable Cause | Technical Diagnosis | Corrective Action |
| Loss of potency in biochemical assays | Reaction with buffer additives | The C2-Cl group reacts with thiols (DTT, | Remove strong nucleophiles. Switch to TCEP (non-nucleophilic reducing agent) for enzyme stability. |
| Compound precipitates in cell media | Poor aqueous solubility | Thiazole sulfonamides are lipophilic (LogP ~1.5–2.5) and crystallize in high-salt media. | Formulation adjustment. Use HP- |
| Inconsistent | Hydrolysis of Sulfonamide | Storage in protic solvents (MeOH/Water) promotes slow hydrolysis or sulfonamide cleavage. | Store as dry powder. Solubilize in anhydrous DMSO only immediately prior to use. |
Mechanism of "False" Resistance (Chemical Instability)
The following diagram illustrates how standard assay conditions can destroy your compound before it even hits the target.
Figure 1: The Nucleophilic Aromatic Substitution (
Module 2: Biological Resistance Mechanisms (Acquired)
Context: This scaffold typically targets the Viral Helicase-Primase Complex (e.g., HSV UL5/UL52).[3][4] Unlike nucleoside analogs (which target Polymerase), resistance here arises from specific conformational changes in the enzyme interface.
Key Resistance Mutations (The "Pritelivir Profile")
If your compound is an HPI (Helicase-Primase Inhibitor), resistance is likely mapped to the interaction interface between the Helicase (UL5) and Primase (UL52) subunits.[4][5]
| Gene Subunit | Mutation Hotspot | Resistance Factor (Fold Change) | Mechanism |
| UL5 (Helicase) | K356T / K356N | >100x | Disrupts the inhibitor binding pocket near the ATP-binding site. |
| UL5 (Helicase) | G352V | ~50x | Alters helicase flexibility, preventing inhibitor locking. |
| UL52 (Primase) | A899T | ~40x | Allosteric modulation; often appears as a secondary mutation to stabilize the complex. |
| UL5 + UL52 | K356T + A899T | >2,500x | Synergistic Resistance. The combination confers supralinear resistance.[4] |
Protocol: Generating & Characterizing Resistant Mutants
Objective: To determine if resistance is target-mediated (specific) or off-target (efflux/metabolic).
-
Selection Pressure (Step-wise):
-
Start virus/cells at
concentration. -
Passage survivors. Increase concentration by 2x every 3 passages.
-
Stop point: When cells grow robustly at 10x–20x
.
-
-
Plaque Purification: Isolate single clones to ensure genetic homogeneity.
-
Genotyping (Sanger Sequencing):
-
Amplify the UL5 and UL52 ORFs.
-
Crucial Control: Sequence the parental strain from the same passage number (without drug) to rule out culture-adaptation mutations.
-
-
Marker Transfer (Validation):
-
Re-introduce the identified mutation into a wild-type backbone (using BAC mutagenesis or CRISPR).
-
Why? This proves the mutation causes resistance and isn't just a passenger.
-
Module 3: Overcoming Resistance (SAR Strategies)
Executive Summary: To overcome resistance to the 2-chloro-4-methylthiazole scaffold, you must modify the molecule to interact with the mutated pocket or stabilize the C2-position.
Strategy 1: Scaffold Hopping (The C2 Modification)
The C2-Chlorine is a liability. Replacing it can improve stability and alter the binding vector to bypass the K356T mutation.
-
Approach: Replace C2-Cl with C2-Amine or C2-Amide groups.
-
Rationale: While C2-Cl is essential for the initial "Pritelivir-like" binding mode, introducing a hydrogen-bond donor (amine) at C2 can establish new contacts with the backbone carbonyls of the helicase, compensating for the loss of the K356 interaction.
Strategy 2: The "Dual-Warhead" Approach
Combine the thiazole-sulfonamide with a distinct pharmacophore.
-
Combination: Thiazole-sulfonamide (HPI) + Nucleoside Analog (e.g., Acyclovir).
-
Logic: These drugs have orthogonal resistance profiles . A UL5 mutant (resistant to thiazoles) remains fully susceptible to Acyclovir (which targets UL30 polymerase).
-
Data: HPIs typically show synergy with nucleoside analogs, reducing the required dose of both.
Decision Logic: Troubleshooting Resistance
Figure 2: Systematic workflow to distinguish between chemical instability (artifact) and biological resistance.
FAQs: Researcher to Researcher
Q: My compound works in enzyme assays but fails in Whole Cell (plaque) assays. Is this resistance? A: Likely not. This is usually a permeability or efflux issue. Thiazole sulfonamides are substrates for P-glycoprotein (P-gp) efflux pumps.
-
Test: Run the assay in the presence of a P-gp inhibitor (e.g., Verapamil). If potency is restored, your compound is being pumped out.
Q: Can I use this scaffold for antifungal research? A: Yes, but the mechanism differs. In fungi, thiazole sulfonamides often target acetohydroxyacid synthase (AHAS) or mitochondrial pathways. Resistance in fungi is frequently driven by copy number variation (CNV) (gene amplification of the target) rather than point mutations. You must check gene expression levels (qPCR), not just sequencing.
Q: Why does the C2-Chloro group matter so much? A: It is an "activated" halide. The nitrogen in the thiazole ring pulls electron density, making the C2 position highly positive (electrophilic). This makes it excellent for binding but terrible for stability in nucleophile-rich environments (like the cytoplasm or thiol-containing buffers).
References
-
Birkmann, A., et al. (2022). Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections.[6] Journal of Medicinal Chemistry. Link
-
Biswas, S., et al. (2008). A single drug-resistance mutation in HSV-1 UL52 primase points to a difference between two helicase-primase inhibitors. Journal of Antimicrobial Chemotherapy. Link
-
Field, H. J., & Biswas, S. (2011). Herpes simplex virus helicase-primase inhibitors: recent findings from the study of drug resistance mutations. Antiviral Chemistry & Chemotherapy. Link
-
BenchChem Protocols. Experimental protocol for nucleophilic substitution on 2-Chloro-4-bromobenzothiazole (Analogous reactivity profile). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High conservation of herpes simplex virus UL5/UL52 helicase-primase complex in the era of new antiviral therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UL52 Primase Interactions in the Herpes Simplex Virus 1 Helicase-Primase Are Affected by Antiviral Compounds and Mutations Causing Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Thiazole-based helicase inhibitors targeting SARS-CoV-2 – openlabnotebooks.org [openlabnotebooks.org]
Validation & Comparative
A Comparative Guide to Sulfonylurea Activity: From Chemical Synthesis to Clinical Performance
This guide provides an in-depth comparison of second-generation sulfonylureas, a critical class of oral antidiabetic drugs. We will explore the journey from a key chemical intermediate, 2-Chloro-4-methylthiazole-5-sulfonamide, to the synthesis of the potent therapeutic agent Glipizide. Subsequently, we will objectively compare Glipizide's performance against other widely used sulfonylureas, such as Glibenclamide (Glyburide) and Glimepiride, supported by experimental data and established protocols. This analysis is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this therapeutic class.
The Synthetic Keystone: this compound
While not pharmacologically active itself, this compound is a crucial building block in the synthesis of various bioactive molecules.[1] Its thiazole ring, substituted with chlorine and a sulfonamide group, provides a reactive scaffold essential for constructing more complex pharmaceutical agents.[1][2] Its primary relevance in this context is its role as a key intermediate in the synthesis of Glipizide, a widely prescribed second-generation sulfonylurea for the management of type 2 diabetes.[3][4]
The synthesis of Glipizide from this intermediate is a multi-step process. A common pathway involves the reaction of 5-methylpyrazine-2-carboxylic acid with a sulfonamide derivative, which is then reacted with cyclohexyl isocyanate to yield the final Glipizide molecule.[4][5]
Mechanism of Action: The KATP Channel Target
Second-generation sulfonylureas, including Glipizide, Glibenclamide, and Glimepiride, exert their glucose-lowering effects primarily by stimulating insulin secretion from pancreatic β-cells.[6][7] Their molecular mechanism involves binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in the β-cell membrane.[8][9] This binding inhibits the channel, leading to membrane depolarization. The change in membrane potential opens voltage-gated calcium channels, causing an influx of calcium ions that triggers the exocytosis of insulin-containing granules.[10][11]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 348086-67-9: this compound [cymitquimica.com]
- 3. Total Synthesis of Glipizide and Glibenclamide in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glipizide - Wikipedia [en.wikipedia.org]
- 5. WO2018078657A1 - Process for preparation of glipizide - Google Patents [patents.google.com]
- 6. Glipizide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. Sulfonylurea stimulation of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The structure and function of the ATP-sensitive K+ channel in insulin-secreting pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are KATP channels modulators and how do they work? [synapse.patsnap.com]
- 10. Glipizide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Benchmarking 2-Chloro-4-methylthiazole-5-sulfonamide Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for evaluating the performance of novel compounds derived from 2-Chloro-4-methylthiazole-5-sulfonamide. While this compound is primarily recognized as a versatile synthetic intermediate, its inherent structural motifs—a sulfonamide group and a thiazole ring—are hallmarks of potent bioactive molecules.[1][2] This guide will, therefore, focus on benchmarking the potential of its derivatives, particularly as carbonic anhydrase inhibitors and antimicrobial agents, against established industry standards.
Introduction: The Strategic Value of the this compound Scaffold
This compound (C4H5ClN2O2S2, CAS: 348086-67-9) is a key building block in the synthesis of a variety of bioactive molecules for the pharmaceutical and agrochemical industries.[1] Its value lies in the reactive sites that allow for molecular elaboration, enabling the generation of libraries of novel compounds. The core structure combines two key pharmacophores:
-
The Sulfonamide Moiety: A cornerstone of medicinal chemistry, renowned for its role in antimicrobial drugs and as a primary zinc-binding group in carbonic anhydrase inhibitors.[2][3]
-
The Thiazole Ring: A heterocyclic system present in numerous FDA-approved drugs, contributing to the pharmacological profile and stability of the molecule.[4]
The primary utility of this guide is to establish a rigorous, evidence-based methodology for assessing the therapeutic potential of compounds synthesized from this scaffold.
Performance Benchmarking: Key Therapeutic Areas and Comparative Compounds
Given the structural features of this compound, two primary areas of application are logical starting points for performance evaluation: carbonic anhydrase inhibition and antimicrobial activity.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a critical role in physiological processes such as pH regulation and CO2 transport.[5] Their inhibition has therapeutic applications in glaucoma, epilepsy, and even as anticancer agents.[3][4]
Key Performance Metric: Inhibition constant (Ki) or IC50 value against specific CA isoforms (e.g., hCA I, II, IX, XII). A lower value indicates higher potency.
Comparative Benchmarks:
| Compound | Class | Typical Application |
| Acetazolamide | Systemic CA Inhibitor | Glaucoma, Altitude Sickness |
| Dorzolamide | Topical CA Inhibitor | Glaucoma |
| Brinzolamide | Topical CA Inhibitor | Glaucoma |
| Celecoxib | COX-2 Inhibitor (with CA inhibitory action) | Anti-inflammatory, Oncology Research |
Derivatives of this compound would be considered promising if they exhibit low nanomolar inhibition constants against target CA isoforms, particularly with selectivity for disease-relevant isoforms like hCA IX (a tumor-associated isoform) over ubiquitous isoforms like hCA I and II.[6][7]
Antimicrobial Activity
The sulfonamide group is famously associated with the "sulfa drugs," which act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[2] This disruption of folate metabolism leads to a bacteriostatic effect.
Key Performance Metric: Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli). A lower MIC value indicates greater potency.
Comparative Benchmarks:
| Compound | Class | Mechanism of Action |
| Sulfamethoxazole | Sulfonamide Antibiotic | DHPS Inhibition |
| Ciprofloxacin | Fluoroquinolone Antibiotic | DNA Gyrase Inhibition |
| Gentamicin | Aminoglycoside Antibiotic | Protein Synthesis Inhibition |
For a derivative of this compound to be considered a viable antimicrobial candidate, it should demonstrate potent activity (low MIC values) against a broad spectrum of pathogens, including drug-resistant strains.
Experimental Protocols for Performance Evaluation
To ensure scientific rigor and reproducibility, standardized assays are essential. The following protocols provide a framework for benchmarking new derivatives.
In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay leverages the esterase activity of carbonic anhydrase to provide a quantitative measure of inhibition.
Principle: Active CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation, monitored spectrophotometrically at 400-405 nm, is inversely proportional to the inhibitory activity of a test compound.[5]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.4).
-
Enzyme Solution: Prepare a stock solution of human carbonic anhydrase (e.g., hCA II) in the assay buffer. The final concentration in the well should be determined empirically for optimal signal.
-
Substrate Solution: Prepare a stock solution of p-NPA in a water-miscible organic solvent (e.g., acetonitrile).
-
Test Compounds: Prepare a dilution series of the this compound derivatives and benchmark inhibitors in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to all wells.
-
Add the test compound dilutions to the sample wells.
-
Add the enzyme solution to all wells except the negative control.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately begin kinetic reading of absorbance at 400-405 nm every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_max - V_inhibitor) / V_max] * 100 where V_max is the rate of the uninhibited enzyme and V_inhibitor is the rate in the presence of the inhibitor.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the enzyme concentration and substrate Km are known.[8]
-
Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Mechanism of action for sulfonamide-based antimicrobials targeting folic acid synthesis.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables for easy comparison.
Table 1: Comparative Carbonic Anhydrase Inhibition Data (Hypothetical)
| Compound | Target Isoform | Ki (nM) | Selectivity vs. hCA I | Selectivity vs. hCA II |
| Acetazolamide | hCA IX | 25.8 | ~10x | ~1x |
| Derivative A | hCA IX | 5.2 | >50x | >20x |
| Derivative B | hCA IX | 15.6 | >20x | >5x |
In this hypothetical example, Derivative A shows superior potency and selectivity for the tumor-associated isoform hCA IX compared to the standard, Acetazolamide.
Table 2: Comparative Antimicrobial Activity Data (Hypothetical)
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Sulfamethoxazole | 32 | 16 |
| Derivative C | 8 | 4 |
| Derivative D | >128 | 64 |
In this hypothetical example, Derivative C demonstrates significantly improved antibacterial potency against both Gram-positive and Gram-negative bacteria compared to the classic sulfonamide, Sulfamethoxazole.
Conclusion and Future Directions
This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. By employing the rigorous benchmarking protocols outlined in this guide, researchers can effectively evaluate the performance of its derivatives against established standards in carbonic anhydrase inhibition and antimicrobial activity. Promising lead compounds identified through these assays can then be advanced to more complex biological systems, including cell-based assays and in vivo models, to fully characterize their therapeutic potential. The key to unlocking the value of this scaffold lies in systematic, data-driven evaluation and a clear understanding of the structure-activity relationships that govern performance.
References
-
Geronikaki, A. et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Carbonic anhydrase inhibitors bearing sulfonamides moieties that are in clinical use. Retrieved from [Link]
-
Matulis, D. et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. National Institutes of Health. Retrieved from [Link]
-
Lindgren, D. et al. (2020). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide. Retrieved from [Link]
-
Krall, N. et al. (2013). Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. National Institutes of Health. Retrieved from [Link]
-
Fuchs, M. et al. (2020). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Retrieved from [Link]
-
Angeli, A. et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Retrieved from [Link]
-
Gül, H.İ. et al. (2023). Inhibition of pathogenic bacterial carbonic anhydrases by monothiocarbamates. FLORE. Retrieved from [Link]
-
Chawla, P. et al. (2011). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. ResearchGate. Retrieved from [Link]
-
Sławiński, J. et al. (2014). Carbonic Anhydrase Inhibitors. Synthesis of a Novel Series of 5-substituted 2,4-dichlorobenzenesulfonamides and Their Inhibition of Human Cytosolic Isozymes I and II and the Transmembrane Tumor-Associated Isozymes IX and XII. PubMed. Retrieved from [Link]
-
Gülerman, F. et al. (2015). Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-,t[1][2][5]riazolo[3,4-b]t[1][5][9]hiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties. PubMed. Retrieved from [Link]
-
Patel, P. R. et al. (2012). Synthesis and Antimicrobial activity of Bulky molecules comprising Benzothiazole and Sulphonamide moieties. PharmaTutor. Retrieved from [Link]
-
O'Connell, K. M. et al. (2021). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. Retrieved from [Link]
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- 2. CAS 348086-67-9: this compound [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Carbonic anhydrase inhibitors. Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of 2-Chloro-4-methylthiazole-5-sulfonamide synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methylthiazole-5-sulfonamide is a key heterocyclic building block in medicinal chemistry, finding application in the development of various pharmaceutical agents.[1][2][3] Its structural motifs, including the reactive sulfonyl chloride precursor, make it a versatile intermediate for synthesizing compounds with potential therapeutic activities.[4] This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the advantages and disadvantages of each approach. The aim is to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific needs, considering factors such as yield, purity, scalability, and safety.
Synthetic Strategies: An Overview
Three principal synthetic routes to this compound have been identified and will be discussed in detail. These are:
-
Route A: A multi-step synthesis commencing with the readily available 2-amino-4-methylthiazole.
-
Route B: A pathway involving the intermediacy of a 2-hydroxy-4-methylthiazole derivative.
-
Route C: A direct approach starting from 2-chloro-4-methylthiazole, which is arguably the most industrially relevant method.
Caption: Overview of the main synthetic routes to this compound.
Route A: Synthesis from 2-Amino-4-methylthiazole
This route begins with the well-established synthesis of 2-amino-4-methylthiazole, followed by the introduction of the sulfonamide group at the 5-position and subsequent conversion of the 2-amino group to a chloro substituent via a Sandmeyer reaction.
Step 1: Synthesis of 2-Amino-4-methylthiazole
The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of the 2-aminothiazole core. It involves the condensation of an α-haloketone with a thiourea.
Experimental Protocol:
-
Suspend thiourea (1 mole) in water (200 cc) in a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.[5]
-
With stirring, add chloroacetone (1 mole) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.[5]
-
Reflux the resulting yellow solution for two hours.[5]
-
Cool the mixture and, while stirring, cautiously add solid sodium hydroxide (200 g) while maintaining cooling.[5]
-
Separate the upper oily layer and extract the aqueous layer with ether.[5]
-
Combine the organic layers, dry over solid sodium hydroxide, and filter.[5]
-
Remove the ether by distillation and distill the residual oil under reduced pressure to obtain 2-amino-4-methylthiazole. The reported yield is 70-75%.[5]
Caption: Hantzsch synthesis of 2-amino-4-methylthiazole.
Step 2: Sulfonation of 2-Amino-4-methylthiazole
The introduction of a sulfonyl group at the 5-position of the thiazole ring is a critical step. While direct sulfonation can be challenging, the reaction with a suitable sulfonylating agent can be employed.
Conceptual Protocol:
Step 3: Sandmeyer Reaction for Conversion of the Amino Group
The Sandmeyer reaction is a well-established method for converting an aromatic or heteroaromatic primary amine to a halide via a diazonium salt intermediate.
Experimental Protocol (General):
-
Dissolve 2-amino-4-methylthiazole-5-sulfonamide in a cold, aqueous acidic solution (e.g., HCl).
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature between 0-5 °C to form the diazonium salt.
-
In a separate vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then gently heat until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry, and concentrate to yield this compound.
Causality and Trustworthiness: The Sandmeyer reaction proceeds via a radical mechanism initiated by the copper(I) catalyst. Careful temperature control during diazotization is crucial to prevent premature decomposition of the diazonium salt. The use of a copper(I) halide is essential for the efficient conversion to the corresponding chloro derivative.
Route B: Synthesis from 2-Hydroxy-4-methylthiazole
This alternative route involves the synthesis of a 2-hydroxythiazole intermediate, followed by sulfonation and subsequent chlorination of the hydroxyl group.
Step 1: Synthesis of 2-Hydroxy-4-methylthiazole-5-sulfonic Acid Derivative
The synthesis of the thiazole ring can be achieved through various condensation reactions. For instance, a patent describes the synthesis of 2-hydroxy-4-methyl-5-(2-chloroethyl)-thiazole from 3-thiocyanato-5-chloro-2-pentanone in the presence of phosphoric acid, with a reported yield of 95%.[7] A similar strategy could be adapted to introduce a precursor to the sulfonic acid group at the 5-position.
Step 2: Conversion of the Sulfonic Acid to Sulfonamide
The sulfonic acid can be converted to the corresponding sulfonyl chloride, typically using thionyl chloride or a similar chlorinating agent. The resulting sulfonyl chloride is then reacted with ammonia to furnish the sulfonamide.
Step 3: Chlorination of the 2-Hydroxy Group
The conversion of the 2-hydroxythiazole to the 2-chlorothiazole is a key transformation in this route. A patent for a similar compound demonstrates the use of phosphoryl chloride (POCl₃) for this purpose.[7]
Experimental Protocol (Analogous Transformation):
-
A suspension of the 2-hydroxy-4-methylthiazole derivative in an anhydrous solvent like chlorobenzene is heated.[7]
-
Phosphoryl chloride is added, and the mixture is heated at an elevated temperature (e.g., 125-130 °C) until the reaction is complete, as indicated by the cessation of hydrogen chloride evolution.[7]
-
The reaction mixture is cooled and carefully poured onto ice.[7]
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by vacuum distillation. A yield of 74% has been reported for an analogous chlorination.[7]
Route C: The Direct Approach from 2-Chloro-4-methylthiazole
This is often the most efficient and scalable route, relying on the direct chlorosulfonation of a pre-formed 2-chloro-4-methylthiazole.
Step 1: Synthesis of 2-Chloro-4-methylthiazole
The synthesis of 2-chloro-4-methylthiazole can be achieved from 2-amino-4-methylthiazole via a Sandmeyer-type reaction.
Step 2: Chlorosulfonation of 2-Chloro-4-methylthiazole
This is a pivotal step where the sulfonyl chloride group is introduced at the 5-position of the thiazole ring. Chlorosulfonic acid is a powerful and reactive agent for this electrophilic aromatic substitution.
Experimental Protocol (Conceptual):
-
Cool 2-chloro-4-methylthiazole in a suitable solvent (e.g., dichloromethane) or neat in a reaction vessel equipped for low-temperature reactions.
-
Slowly add chlorosulfonic acid dropwise while maintaining a low temperature to control the exothermic reaction.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitored by TLC or other analytical methods).
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Extract the product, 2-chloro-4-methylthiazole-5-sulfonyl chloride, with a suitable organic solvent.
-
Wash the organic layer to remove residual acid, then dry and concentrate to obtain the crude sulfonyl chloride.
Causality and Trustworthiness: The regioselectivity of the chlorosulfonation is directed by the activating effect of the thiazole ring and the existing substituents. The use of a solvent can influence the outcome; for instance, in the chlorosulfonation of 2-acylthiophenes, using dichloromethane as a solvent improved the regioselectivity compared to using neat chlorosulfonic acid.[4]
Caption: Electrophilic aromatic substitution mechanism for chlorosulfonation.
Step 3: Amination of 2-Chloro-4-methylthiazole-5-sulfonyl Chloride
The final step is the conversion of the sulfonyl chloride to the sulfonamide. This is a standard and typically high-yielding reaction.
Experimental Protocol:
-
Dissolve 2-chloro-4-methylthiazole-5-sulfonyl chloride in a suitable solvent (e.g., acetone, THF).
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
-
Allow the reaction to proceed to completion.
-
If a precipitate forms, filter the solid product. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization to afford this compound.
Comparative Analysis of Synthesis Methods
| Feature | Route A (from 2-Aminothiazole) | Route B (from 2-Hydroxythiazole) | Route C (from 2-Chlorothiazole) |
| Starting Material Availability | Readily available and easily synthesized.[5] | Requires synthesis of a specific hydroxythiazole precursor. | 2-Chloro-4-methylthiazole can be synthesized from the amino precursor. |
| Number of Steps | Multiple steps: thiazole synthesis, sulfonation, Sandmeyer reaction. | Multiple steps: thiazole synthesis, sulfonation, chlorination. | Fewer steps: chlorosulfonation and amination of a pre-formed thiazole. |
| Potential Yield | Can be moderate, but the Sandmeyer reaction can have variable yields. | The chlorination step with POCl₃ can be high-yielding (e.g., 74% for an analog).[7] | Potentially the highest overall yield due to fewer steps and direct functionalization. |
| Scalability | May be challenging to scale up due to the Sandmeyer reaction. | Potentially scalable, but requires optimization of each step. | The most promising for large-scale synthesis due to its directness. |
| Safety and Handling | Involves diazotization which requires careful temperature control. | Uses phosphoryl chloride, which is corrosive and moisture-sensitive.[7] | Uses chlorosulfonic acid, a highly corrosive and reactive reagent. |
| Purity and Purification | May require chromatographic purification at intermediate stages. | Distillation is often used for purification of the chloro-intermediate.[7] | The final product can often be purified by recrystallization. |
Conclusion and Recommendations
For laboratory-scale synthesis where starting materials are a key consideration, Route A provides a viable, albeit longer, pathway from a common precursor. Route B offers an alternative with a potentially high-yielding chlorination step, but the synthesis of the starting hydroxythiazole sulfonamide requires further development.
For process development and large-scale manufacturing, Route C is the most advantageous. The direct chlorosulfonation of 2-chloro-4-methylthiazole, followed by amination, represents the most convergent and likely most cost-effective approach. The commercial availability of the key intermediate, 2-chloro-4-methylthiazole-5-sulfonyl chloride, further supports the industrial preference for this route.
Researchers should carefully consider their specific requirements for yield, purity, scale, and available resources when selecting a synthetic strategy. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision.
References
- Byers, J. R., & Dickey, J. B. (1943). 2-Amino-4-methylthiazole. Organic Syntheses, 23, 6.
- Arduini, A., Pochini, A., Secchi, A., & Ugozzoli, F. (2003). Chlorosulfonation of 2-acylthiophenes: an examination on the reaction regiochemistry. Tetrahedron Letters, 44(30), 5755–5757.
- Al-Otaibi, A. A., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 23, 1-20.
- European Patent Office. (1998). Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof (EP0619815B1).
-
PubChem. (n.d.). 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide. Retrieved January 30, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 3. CAS 348086-67-9: this compound [cymitquimica.com]
- 4. Sci-Hub. Chlorosulfonation of 2-acylthiophenes: an examination on the reaction regiochemistry / Tetrahedron Letters, 2003 [sci-hub.ru]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
